8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Overview
Description
The compound 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It contains an amino group at the 8th position and a carboxylic acid group at the 2nd position, with a hydrochloride salt form to increase its solubility and stability. This compound is of interest due to its potential use in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been explored in several studies. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes resulted in the formation of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones, depending on the electron-donating or withdrawing nature of the arenealdehydes . Another study reported the synthesis of amino substituted tetrahydronaphthalene derivatives through Michael addition and subsequent reactions, including the Hofmann rearrangement . These methods could potentially be adapted for the synthesis of 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a saturated bicyclic ring system. The addition of functional groups such as amino and carboxylic acid groups can influence the overall geometry and electronic distribution of the molecule. In the case of 1,3-thiazolidin-4-ones, atropisomerism was observed, which is a phenomenon where molecules with certain steric and electronic properties can exist in different conformations that are stable and can interconvert . This aspect of molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydronaphthalene derivatives is influenced by the substituents attached to the ring system. The presence of an amino group can make the compound a nucleophile, capable of participating in various reactions such as alkylation, acylation, and condensation. The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification and amidation. These reactions are important for further functionalization of the compound and its incorporation into more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride would be expected to include good solubility in polar solvents due to the hydrochloride salt form. The presence of both amino and carboxylic acid groups would confer the molecule with both acidic and basic properties, allowing it to participate in acid-base reactions. The saturated nature of the tetrahydronaphthalene ring system would make the compound less susceptible to oxidation compared to its unsaturated analogs .
Scientific Research Applications
Antioxidant and Tumor Inhibitory Activity
8-Amino-5,6,7,8-tetrahydronaphthalene derivatives exhibit notable antioxidant activity. Specifically, pyrazolopyridine derivatives containing this compound have shown higher scavenging potency than ascorbic acid. Additionally, some derivatives demonstrate promising tumor inhibitory activity against liver cancer cells, suggesting potential in cancer research and therapy (Hamdy et al., 2013).
Enzymatic Synthesis Applications
The compound plays a role in enzymatic synthesis, particularly in the kinetic resolution of cyclic quaternary ethyl α-amino esters using Candida antarctica lipase B. This process is significant for producing amino acid enantiomers with high enantioselectivity and yield, indicating its importance in stereochemical applications (Li et al., 2011).
Synthesis of Bioactive Molecules
This chemical is used in synthesizing various bioactive molecules. For example, it is involved in creating dopaminergic drugs and serotonin receptor agonists, indicating its utility in developing treatments for neurological and psychiatric conditions (Göksu et al., 2006); (Stjernlöf et al., 1993).
Electrochemical Applications
In electrochemistry, the polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene derivatives can be used to modify electrodes. This modification enhances the electrochemical reversibility and decreases the overpotential of certain substances like hydroquinone, thus being useful in developing sensitive electrochemical sensors (Yousef et al., 2010).
Retinoid X Receptor Agonism
Derivatives of 8-amino-5,6,7,8-tetrahydronaphthalene are investigated for their potential as selective retinoid X receptor agonists. These compounds hold promise for treating conditions like cutaneous T-cell lymphoma while minimizing side effects associated with non-selective activation of receptor pathways (Heck et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10;/h4-6,10H,1-3,12H2,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBYUNKLGBPKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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